6-Tert-butyl-2-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-Tert-butyl-2-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of pyridazinones. This compound is characterized by its unique structure, which includes a tert-butyl group, a pyridinylmethyl group, and a piperidinyl group attached to a dihydropyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the piperidinyl intermediate. This can be achieved by reacting 4-piperidone with pyridin-3-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Cyclization to Form the Dihydropyridazinone Core: The piperidinyl intermediate is then subjected to cyclization with tert-butyl hydrazine under acidic conditions to form the dihydropyridazinone core.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and pyridinyl moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed on the dihydropyridazinone core using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl group and the pyridinyl group can participate in nucleophilic substitution reactions. Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or hydroxylated derivatives, while reduction can produce fully reduced piperidinyl or pyridinyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 6-Tert-butyl-2-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one has shown potential as a pharmacophore in drug discovery. It is investigated for its activity against various biological targets, including enzymes and receptors.
Medicine
In medicine, this compound is being studied for its potential therapeutic effects. It has been explored as a candidate for the treatment of neurological disorders, inflammation, and certain types of cancer due to its ability to modulate specific biological pathways.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the agrochemical industry as a potential pesticide or herbicide.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Tert-butyl-2-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one
- 6-Tert-butyl-2-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one
- 6-Tert-butyl-2-{1-[(quinolin-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one
Uniqueness
The uniqueness of 6-Tert-butyl-2-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity profiles, binding affinities, and biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
6-tert-butyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-19(2,3)17-6-7-18(24)23(21-17)16-8-11-22(12-9-16)14-15-5-4-10-20-13-15/h4-7,10,13,16H,8-9,11-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYHVLDAWDXUJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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